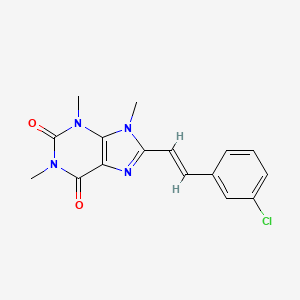

1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine

Description

1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine (hereafter referred to as 3-Cl-styryl-xanthine) is a synthetic xanthine derivative characterized by a styryl group substituted with a chlorine atom at the 3-position and methyl groups at the 1, 3, and 7 positions of the xanthine core. It is a potent and selective adenosine A2A receptor (A2AR) antagonist, with demonstrated applications in neurological and cardiovascular research. Its structural uniqueness lies in the 8-styryl substitution, which enhances receptor selectivity compared to simpler xanthine derivatives like caffeine or theophylline .

Propriétés

Formule moléculaire |

C16H15ClN4O2 |

|---|---|

Poids moléculaire |

330.77 g/mol |

Nom IUPAC |

8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,9-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-13-14(19)20(2)16(23)21(3)15(13)22/h4-9H,1-3H3/b8-7+ |

Clé InChI |

MHYRUZOJQQLLQS-BQYQJAHWSA-N |

SMILES isomérique |

CN1C(=NC2=C1N(C(=O)N(C2=O)C)C)/C=C/C3=CC(=CC=C3)Cl |

SMILES canonique |

CN1C(=NC2=C1N(C(=O)N(C2=O)C)C)C=CC3=CC(=CC=C3)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis via 5,6-Diaminouracil Intermediates

The foundational strategy for 8-substituted xanthines involves the condensation of 5,6-diaminouracil derivatives with aldehydes, followed by oxidative cyclization. For 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine, this method begins with 5,6-diamino-1,3-dimethyluracil (38 in Scheme 8 of), which reacts with 3-chlorocinnamaldehyde under acidic conditions (methanol/acetic acid) to form an imine intermediate. Subsequent treatment with bromo dimethylsulfonium bromide (BDMS) facilitates cyclization to yield the xanthine core.

Key challenges in this route include controlling the stereochemistry of the styryl group and minimizing side reactions during imine formation. Yields for analogous 8-styrylxanthines range from 28% to 88%, depending on the aldehyde’s electronic and steric properties. For instance, electron-deficient aldehydes like 3-chlorocinnamaldehyde typically exhibit lower reactivity due to reduced nucleophilicity, necessitating extended reaction times or elevated temperatures.

Optimization of Reaction Conditions

The solvent system profoundly impacts intermediate stability and final product yield. Polar aprotic solvents such as dimethylformamide (DMF) enhance the solubility of diamino uracil intermediates but may promote esterification side reactions when carboxylic acid derivatives are present. In contrast, methanol/acetic acid mixtures favor imine formation while suppressing hydrolysis. A representative optimization protocol involves:

-

Molar ratio : 1:1.2 (diaminouracil:aldehyde) to ensure complete aldehyde consumption.

-

Temperature : Reflux conditions (60–80°C) for 12–18 hours.

-

Oxidizing agent : BDMS (1.5 equiv) for efficient cyclization.

Despite its versatility, this method requires multiple purification steps, including column chromatography, to isolate the target compound from regioisomeric byproducts.

Transition-Metal-Catalyzed Dehydrogenative Heck Coupling

Palladium-Copper Cocatalyzed Direct Arylation

A more streamlined approach employs palladium(II) acetate and copper(II) acetate as cocatalysts to couple caffeine (1,3,7-trimethylxanthine) directly with 3-chlorostyrene via a dehydrogenative Heck reaction. This one-pot method eliminates the need for prefunctionalized intermediates and operates under aerobic conditions, enhancing scalability.

Reaction conditions :

-

Catalysts : Pd(OAc)₂ (2.5 mol%), Cu(OAc)₂·H₂O (1.5 equiv), CuCl (15 mol%).

-

Solvent : N,N-dimethylacetamide (DMA) at 120°C for 20 hours.

-

Additives : Pyridine (1.0 equiv) to stabilize the palladium catalyst.

The reaction proceeds through a proposed mechanism involving palladium-mediated C–H activation at the xanthine’s C8 position, followed by alkene insertion and β-hydride elimination to form the (E)-styryl group. The use of 3-chlorostyrene ensures regioselective coupling, with no observed ortho or para substitution byproducts.

Yield and Scalability

Under optimized conditions, this method achieves a 70% isolated yield of this compound after purification by silica gel chromatography (CH₂Cl₂/petroleum ether/acetone). Comparative data for analogous compounds reveals that electron-withdrawing substituents on the styrene (e.g., chloro, fluoro) enhance reaction rates and yields due to increased alkene electrophilicity (Table 1).

Table 1. Yields of 8-Styrylxanthine Derivatives via Heck Coupling

| Styrene Substituent | Yield (%) |

|---|---|

| 4-Chlorostyrene | 70 |

| 3-Chlorostyrene | 68 |

| 4-Fluorostyrene | 65 |

| Styrene (unsubstituted) | 58 |

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The (E)-configuration of the styryl group is confirmed by -NMR coupling constants () between the vinylic protons. Key spectral data for this compound include:

-

-NMR (400 MHz, CDCl₃) : δ 3.40 (s, 3H, N3-CH₃), 3.62 (s, 3H, N1-CH₃), 4.07 (s, 3H, N7-CH₃), 6.91 (d, , 1H, vinyl-H), 7.36–7.42 (m, 3H, aromatic-H), 7.57 (d, , 2H, aromatic-H), 7.80 (d, , 1H, vinyl-H).

-

-NMR (100 MHz, CDCl₃) : δ 28.0 (N3-CH₃), 29.8 (N1-CH₃), 31.6 (N7-CH₃), 107.9 (C8), 127.4–135.5 (aromatic and vinyl carbons), 148.6–155.2 (xanthine carbonyl carbons).

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular formula with a measured ion at 331.0 (calculated 331.1257).

Comparative Analysis of Synthetic Routes

The Heck coupling method surpasses classical condensation in efficiency, reducing synthesis from 3–4 steps to a single step. However, the palladium-based approach requires stringent control over oxygen and moisture levels to prevent catalyst deactivation. Conversely, the classical route offers greater flexibility for introducing diverse substituents at the xanthine’s N1, N3, and N7 positions, albeit at the cost of lower overall yields.

Analyse Des Réactions Chimiques

4. Applications de Recherche Scientifique

La 1,3,7-Triméthyl-8-(3-chlorostyryl)xanthine possède plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des dérivés de xanthine et leurs interactions avec divers réactifs.

Biologie : Étudié pour ses effets sur les systèmes biologiques, en particulier ses interactions avec les récepteurs de l'adénosine.

Médecine : Exploré pour des applications thérapeutiques potentielles, y compris son rôle d'antagoniste des récepteurs de l'adénosine, qui pourrait avoir des implications dans le traitement de maladies telles que l'asthme et certaines maladies neurologiques.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d'autres composés bioactifs.

5. Mécanisme d'Action

Le mécanisme d'action de la 1,3,7-Triméthyl-8-(3-chlorostyryl)xanthine implique son interaction avec les récepteurs de l'adénosine. En tant qu'antagoniste des récepteurs de l'adénosine, il se lie à ces récepteurs et inhibe leur activité. Cela conduit à divers effets physiologiques, tels qu'une vigilance accrue et une bronchodilatation. Le composé cible principalement les récepteurs A1 et A2A de l'adénosine, en modulant leurs voies de signalisation et en influençant les réponses cellulaires.

Applications De Recherche Scientifique

Adenosine Receptor Antagonism

1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine acts predominantly as an antagonist of the adenosine A2A receptor. This selectivity is crucial for its potential therapeutic applications, particularly in neurological disorders where adenosine signaling is implicated. The compound has demonstrated a high affinity for A2A receptors with a value of 54 nM and a selectivity ratio of 520-fold over A1 receptors .

Table 1: Affinities of Xanthine Derivatives at Adenosine Receptors

| Compound | (nM) | A1/A2 Ratio |

|---|---|---|

| This compound | 54 | 520 |

| Other xanthines | Varies | Varies |

Inhibition of Monoamine Oxidase B

The compound also exhibits inhibitory effects on monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters such as dopamine. This inhibition suggests potential applications in treating neurodegenerative diseases like Parkinson's disease, where MAO-B activity is often elevated . The dual action as both an adenosine receptor antagonist and MAO-B inhibitor enhances its therapeutic profile.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In studies involving ocular blood flow regulation, the compound was shown to inhibit increases induced by adenosine A2A receptor agonists . This suggests that it may help mitigate neurodegeneration by modulating vascular responses in the brain.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies on xanthine derivatives have provided insights into how modifications affect receptor binding and selectivity. For instance, substituents at the 7-position have been found to enhance selectivity for A2 receptors . Understanding these relationships is critical for designing more effective drugs targeting specific receptor subtypes.

Case Studies and Experimental Findings

Several studies have documented the effects of this compound:

- In Vivo Studies : In experiments involving rabbit models, the compound effectively inhibited ocular blood flow increases induced by specific agonists, demonstrating its potential for managing conditions related to vascular dysregulation .

- Crystallography : The crystal structure analysis revealed that the xanthine ring and the styryl chain are coplanar, which may influence its binding affinity and biological activity .

Mécanisme D'action

The mechanism of action of 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine involves its interaction with adenosine receptors. As an adenosine receptor antagonist, it binds to these receptors and inhibits their activity. This leads to various physiological effects, such as increased alertness and bronchodilation. The compound primarily targets A1 and A2A adenosine receptors, modulating their signaling pathways and influencing cellular responses .

Comparaison Avec Des Composés Similaires

Comparison with Similar Xanthine Derivatives

Structural Modifications and Receptor Selectivity

2.1.1. Substituents at the Xanthine Core

- 7-Methyl vs. 7-H Substitutions : The presence of a methyl group at the 7-position (as in 3-Cl-styryl-xanthine) increases A2A selectivity by ~10-fold compared to 7-H analogues. For example, 1,3-dimethyl-7-H-8-styryl xanthines show reduced A2A/A1 selectivity ratios .

- 1,3-Dialkyl vs. 1,3-Dimethyl : Bulkier alkyl groups (e.g., dipropyl) at the 1,3 positions reduce A2A selectivity. 1,3-Dimethyl derivatives, such as 3-Cl-styryl-xanthine, exhibit superior A2A affinity (Ki = 54 nM) and selectivity (520-fold over A1) compared to 1,3-dipropyl analogues (Ki = 24 nM, 110-fold selectivity) .

2.1.2. Styryl Group Modifications

- Chlorine vs. Methoxy Substitutions : The 3-chloro substituent on the styryl group optimizes A2A binding. In contrast, 3,5-dimethoxy substitutions (e.g., 1,3-dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine) increase potency (Ki = 24 nM) but reduce selectivity (110-fold) due to enhanced A1 receptor interactions .

- Isothiocyanate Derivatives : Replacing the 3-chloro group with isothiocyanate (e.g., 8-(3-isothiocyanatostyryl)caffeine) creates irreversible A2A inhibitors, enabling covalent receptor binding. However, this modification reduces reversibility and may limit therapeutic applications .

Pharmacological Profiles

2.2.1. A2A vs. A1 Receptor Affinity

- 3-Cl-styryl-xanthine : Exhibits a Ki of 54 nM at A2A receptors and 28 µM at A1 receptors, resulting in 520-fold selectivity .

- 8-(3-Carboxystyryl)xanthines : Derivatives with carboxyl groups (e.g., 1,3,7-trimethyl-8-(3-carboxystyryl)xanthine) maintain high A2A selectivity (250-fold) but improve water solubility (up to 19 mM), enhancing bioavailability .

- DMPX (3,7-Dimethyl-1-propargylxanthine) : A less selective A2A antagonist (Ki = 1.1 µM at A2A), often used as a reference compound in studies but lacks the styryl group’s structural advantages .

2.2.2. Dual-Target Activity

- MAO-B Inhibition: Unlike 3-Cl-styryl-xanthine, certain phenylxanthine (PX) derivatives (e.g., 8-(3-nitrostyryl)caffeine) exhibit dual A2A antagonism and monoamine oxidase B (MAO-B) inhibition, relevant to Parkinson’s disease treatment .

Key Data Tables

Table 1: Receptor Binding Affinities of Selected Xanthine Derivatives

| Compound | A2A Ki (nM) | A1 Ki (nM) | Selectivity (A2A/A1) |

|---|---|---|---|

| 3-Cl-styryl-xanthine | 54 | 28,000 | 520-fold |

| 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | 24 | 2,640 | 110-fold |

| 8-(3-Isothiocyanatostyryl)caffeine | 68* | >10,000 | >147-fold |

| DMPX | 1,100 | 8,500 | 7.7-fold |

*Irreversible binding due to isothiocyanate group .

Table 2: Functional Activities in Disease Models

Research Implications and Limitations

3-Cl-styryl-xanthine’s high A2A selectivity makes it a valuable tool for studying adenosine receptor signaling. Future studies should explore hybrid molecules combining styryl substitutions with N1-alkyl chains to enhance multifunctionality.

Activité Biologique

1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine (TMX) is a xanthine derivative that has garnered attention for its biological activities, particularly as an antagonist of adenosine receptors and an inhibitor of monoamine oxidase B (MAO-B). This compound's structure is similar to caffeine, which is known for its stimulant properties. Understanding TMX's biological activity can provide insights into its potential therapeutic applications.

Chemical Structure

TMX is characterized by the following chemical structure:

- Chemical Formula : C₁₄H₁₃ClN₄O₂

- CAS Number : 12,24-dithiahexacyclo[11.11]

Adenosine Receptor Antagonism

TMX acts primarily as an antagonist of the A2A adenosine receptor . Research indicates that it demonstrates significant selectivity for this receptor subtype compared to others. In binding assays, TMX showed >50% activity at 10 μM concentration against multiple targets, including the A2A receptor, confirming its role in modulating adenosine signaling pathways .

Table 1: Selectivity of TMX at Adenosine Receptor Subtypes

| Receptor Type | Binding Affinity (IC50) | Activity Level |

|---|---|---|

| A2A | 10 μM | High |

| A1 | >50 μM | Low |

| A2B | >50 μM | Low |

| A3 | >50 μM | Low |

Inhibition of Monoamine Oxidase B (MAO-B)

TMX also inhibits MAO-B, an enzyme involved in the breakdown of neurotransmitters such as dopamine. This inhibition is relevant for potential therapeutic effects in neurodegenerative diseases. The compound's mechanism of action appears to be competitive inhibition, making it a candidate for further investigation in the treatment of conditions like Parkinson's disease .

Anti-inflammatory Effects

Studies have suggested that TMX may exert anti-inflammatory effects through its interaction with adenosine receptors. By blocking the A2A receptor, TMX could potentially reduce inflammation, which is a significant factor in various chronic diseases .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of TMX in a model of oxidative stress induced by glutamate in neuronal cells. The results indicated that TMX significantly reduced cell death and oxidative stress markers compared to control groups. This suggests a protective role against neurodegeneration .

Clinical Implications

Given its dual action as an A2A antagonist and MAO-B inhibitor, TMX has potential implications in treating conditions like Alzheimer's disease and depression. Further clinical trials are necessary to establish its efficacy and safety profile.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 8-chloromethylxanthine intermediates (e.g., 3-aryl-8-chloromethylxanthines) react with hydrazine hydrate to form hydrazinemethylxanthines, which are further modified using aldehydes/ketones via nucleophilic addition. Characterization involves ¹H NMR (e.g., singlet NH groups at ~9.83 ppm, aromatic protons at 6.42–7.08 ppm) and elemental analysis to confirm substituent positions and purity .

Q. How is this compound validated as a selective adenosine A2A receptor antagonist?

- Methodology : Radioligand binding assays using rat brain membranes (striatal for A2A, cortical for A1) with ligands like [³H]CGS 21680 (A2A) and [³H]DPCPX (A1). Competitive binding studies yield Ki values (e.g., 54 nM at A2A vs. 28 µM at A1, 520-fold selectivity) . Functional assays (e.g., cAMP modulation) further confirm receptor subtype specificity .

Q. What analytical methods are used to quantify this compound in biological matrices?

- Methodology : Adsorptive stripping voltammetry (AdSV) with a mercury electrode detects submicromolar concentrations in complex mixtures (e.g., hypoxanthine, ATP, DNA). Optimal conditions: 1.0×10⁻³ M NaOH, accumulation potential 0.00 V, scan rate 200 mV/s. Detection limit: 36 ppt (2.3×10⁻¹⁰ M) .

Advanced Research Questions

Q. How do structural modifications at the 7- and 8-positions affect A2A receptor selectivity and solubility?

- Structure-Activity Relationship (SAR) :

- 7-position : Small hydrophobic groups (e.g., methyl) enhance A2A selectivity (10-fold vs. 7-H analogs).

- 8-styryl substituents : 3-Chlorostyryl maximizes A2A affinity (Ki = 54 nM). Carboxypropylamino styryl derivatives improve water solubility (19 mM) while retaining selectivity (250-fold) .

- Table :

| Substituent (Position) | Ki (A2A, nM) | A2A:A1 Selectivity | Water Solubility |

|---|---|---|---|

| 7-Methyl, 8-(3-Cl-styryl) | 54 | 520-fold | Low |

| 8-(3-Carboxypropylamino) | 89 | 250-fold | 19 mM |

Q. How to resolve contradictions in reported A2A selectivity ratios between binding and functional assays?

- Analysis : Discrepancies arise from assay conditions (e.g., membrane vs. cell-based systems) and ligand kinetics. For example, binding assays using striatal membranes may overestimate selectivity due to receptor density differences. Validate with ex vivo functional studies (e.g., acetylcholine-induced contractions in rat ileum) and computational docking (Schrödinger Suite) to assess receptor-ligand interactions .

Q. What strategies validate off-target effects of this compound in chloride efflux assays?

- Methodology :

- Gene expression profiling : Confirm absence of A1 receptor mRNA in cell lines (e.g., CFPAC-1) via Northern blotting .

- Pharmacological antagonism : Use adenosine receptor-null models to isolate CFTR-mediated chloride transport.

- Dose-response curves : Compare efficacy (e.g., 200% efflux at 10⁻⁸ M CPX vs. 300% at 10⁻⁶ M DAX) .

Q. How can QSAR models optimize xanthine derivatives for dual A2A antagonism/MAO-B inhibition?

- Computational Approach :

- Descriptor selection : Use Randic shape/size indices and DRAGON-type descriptors to correlate structural features (e.g., styryl substitution, methyl groups) with IC₅₀ values.

- Model validation : Apply leave-one-out (LOO) and y-randomization to ensure robustness (q² > 0.7, r² > 0.8) .

- Case study : 9-Deazaxanthine derivative 17f (Ki A2A = 260 nM, IC₅₀ MAO-B = 200 nM) was optimized via iterative SAR .

Methodological Considerations

- Synthetic Protocols : Prioritize hydrazine-mediated nucleophilic addition for 8-substituted derivatives, followed by HPLC purification (C18 column, MeOH:H₂O gradient) .

- Receptor Binding : Use scintillation proximity assays (SPA) for high-throughput screening to minimize membrane preparation variability .

- Data Interpretation : Cross-reference binding data with molecular dynamics simulations (e.g., Glide docking) to resolve steric/electronic effects on selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.